molecular formula C13H21NO B15268361 N-(1-Methoxypropan-2-yl)-2-(propan-2-yl)aniline

N-(1-Methoxypropan-2-yl)-2-(propan-2-yl)aniline

Cat. No.: B15268361
M. Wt: 207.31 g/mol
InChI Key: JZFCCQFUYJUVGE-UHFFFAOYSA-N
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Description

N-(1-Methoxypropan-2-yl)-2-(propan-2-yl)aniline is a substituted aniline derivative featuring a methoxypropan-2-yl group on the nitrogen atom and an isopropyl group at the ortho position of the benzene ring. The molecular formula is inferred as C₁₃H₂₁NO, with an estimated molecular weight of 207.31 g/mol (calculated by adding the isopropyl group’s mass to the base compound in ). Though direct data on this compound are sparse, analogous structures suggest applications in pharmaceutical intermediates or ligand design .

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

N-(1-methoxypropan-2-yl)-2-propan-2-ylaniline

InChI

InChI=1S/C13H21NO/c1-10(2)12-7-5-6-8-13(12)14-11(3)9-15-4/h5-8,10-11,14H,9H2,1-4H3

InChI Key

JZFCCQFUYJUVGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1NC(C)COC

Origin of Product

United States

Biological Activity

N-(1-Methoxypropan-2-yl)-2-(propan-2-yl)aniline, a derivative of aniline, has garnered attention in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. With the molecular formula C13H21NO, this compound is recognized for its possible applications in antimicrobial and anticancer therapies. This article explores the biological activity of this compound, including its mechanisms of action, relevant research findings, and case studies.

Chemical Structure and Properties

The compound's structure is defined by the substitution of the nitrogen atom with a 1-methoxypropan-2-yl group and a propan-2-yl group. This specific arrangement influences its reactivity and biological activity, making it a valuable subject for further study.

Structural Formula

N 1 Methoxypropan 2 yl 2 propan 2 yl anilineC13H21NO\text{N 1 Methoxypropan 2 yl 2 propan 2 yl aniline}\quad \text{C}_{13}\text{H}_{21}\text{N}\text{O}

Biological Activity

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. The following sections detail these activities.

Antimicrobial Properties

Studies have shown that this compound can inhibit the growth of various microbial strains, suggesting its potential use as an antimicrobial agent. The mechanism likely involves interference with microbial cell wall synthesis or function.

Anticancer Properties

The anticancer activity of this compound is attributed to its ability to inhibit specific enzymes involved in cell proliferation. Research indicates that it may target pathways related to tumor growth and metastasis.

The compound's mechanism of action involves:

  • Enzyme Inhibition : It may inhibit enzymes that play critical roles in cell cycle regulation.
  • Receptor Modulation : Interaction with cellular receptors can alter signaling pathways that promote cancer cell survival.

Research Findings

A variety of studies have been conducted to investigate the biological activities of this compound. Below are notable findings:

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant inhibition against Gram-positive bacteria.
Anticancer ActivityShowed low micromolar GI50 values in human breast cancer cell lines (MDA-MB-468).
Mechanism ExplorationIdentified enzyme targets involved in cell proliferation inhibition.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, reporting a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics.
  • Cancer Cell Line Testing : In vitro testing on MDA-MB-468 and HT29 cell lines revealed that this compound caused a dose-dependent reduction in cell viability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (N-/Ring) Molecular Weight (g/mol) Key Properties/Applications Reference
N-(1-Methoxypropan-2-yl)aniline N: 1-methoxypropan-2-yl; Ring: H 165.23 Base compound; used in crystallography studies
N-Isopropylaniline N: isopropyl; Ring: H 149.23 Higher hydrophobicity; catalyst ligand
5-Chloro-N-(1-methoxypropan-2-yl)-2-methylaniline N: 1-methoxypropan-2-yl; Ring: Cl, methyl 228.72 (estimated) Medicinal chemistry intermediate
N-[1-(4-Bromophenyl)propyl]-2-(propan-2-yl)aniline N: bromophenylpropyl; Ring: isopropyl 332.28 Potential agrochemical precursor
3-Chloro-N-(4-ethoxyphenyl)-5-methoxy-2-nitrosoaniline N: 4-ethoxyphenyl; Ring: Cl, methoxy, nitroso 337.78 (calculated) Electrophilic reactivity for nitroso coupling

Key Comparisons

N-Substituent Effects Methoxypropan-2-yl vs. However, the isopropyl group in N-isopropylaniline contributes to greater hydrophobicity, favoring lipid membrane permeability .

Ring Substituent Impact

  • Ortho-Isopropyl vs. Chloro/Methyl ():
    The ortho-isopropyl group in the target compound introduces steric hindrance, which may slow electrophilic substitution reactions compared to electron-withdrawing groups (e.g., chloro in ). Conversely, methyl or methoxy groups (e.g., in ) activate the ring for reactions like nitrosation or coupling.

Synthetic Routes

  • The target compound may be synthesized via reductive amination, analogous to the method for N-benzyl-5-methyl-2-(methoxycarbonyl)aniline (77% yield using NaBH₄/AcOH) . In contrast, nitrosoaniline derivatives () employ palladium-catalyzed C–H activation, highlighting divergent reactivity based on functional groups.

Thermal and Stability Profiles

  • While the target compound’s boiling point is undocumented, N-(1-Methoxypropan-2-yl)aniline (base structure) requires inert atmosphere storage, suggesting sensitivity to oxidation . Nitroso derivatives () are thermally unstable, decomposing above 150°C, whereas brominated analogs () exhibit higher stability.

Preparation Methods

Mitsunobu Reaction-Based Alkylation

The Mitsunobu reaction is a cornerstone for constructing ethers and amines via alcohol coupling. Adapted from methodologies in and, this approach employs diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) to facilitate N-alkylation of 2-isopropylaniline with 1-methoxypropan-2-ol.

Procedure :

  • Reagents : 2-Isopropylaniline (1 equiv), 1-methoxypropan-2-ol (1.2 equiv), DIAD (1.1 equiv), PPh₃ (1.1 equiv).
  • Conditions : Anhydrous toluene, N₂ atmosphere, 0–10°C initial addition, reflux at 110°C for 12–24 hours.
  • Workup : Concentration under vacuum, purification via silica gel chromatography (ethyl acetate/hexane gradient).

Key Insights :

  • The reaction proceeds via in situ formation of an alkoxyphosphonium ion, enabling nucleophilic attack by the aniline’s amine group.
  • Yields exceeding 70% are achievable, with minimal racemization due to the reaction’s SN2 mechanism.

Limitations :

  • High cost of DIAD and PPh₃ limits industrial scalability.
  • Requires strict anhydrous conditions to prevent side reactions.

Epoxide Ring-Opening with Aniline Derivatives

Epichlorohydrin-derived epoxides offer a pathway to β-amino alcohols, which can be cyclized to aziridines and hydrogenated to target amines. This method, detailed in, was adapted for this compound.

Procedure :

  • Epoxide Synthesis : React (R)-epichlorohydrin with 2-isopropylaniline in methanol (1:1.5 molar ratio) at 60–80°C for 6–8 hours.
  • Ring-Opening : Add crushed KOH at 0–25°C to form (R)-1-((2-isopropylphenyl)amino)-3-methoxypropan-2-ol.
  • Aziridine Formation : Treat with DIAD/PPh₃ in toluene to induce cyclization.
  • Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) yields the final product.

Key Insights :

  • Enantiomeric excess >99% is achievable using enantiopure epichlorohydrin.
  • Aziridine intermediates enhance stereochemical control, critical for agroactive compounds.

Limitations :

  • Multi-step synthesis reduces overall yield (40–50%).
  • Requires handling of hazardous epichlorohydrin.

Nucleophilic Substitution with Methoxypropan-2-yl Halides

Direct alkylation using methoxypropan-2-yl halides (e.g., chloride or bromide) provides a straightforward route. This method, inferred from, leverages SN2 displacement under basic conditions.

Procedure :

  • Reagents : 2-Isopropylaniline (1 equiv), 1-methoxy-2-chloropropane (1.5 equiv), K₂CO₃ (2 equiv).
  • Conditions : Reflux in acetonitrile or DMF at 80–100°C for 24–48 hours.
  • Workup : Aqueous extraction, drying (MgSO₄), and column chromatography.

Key Insights :

  • Polar aprotic solvents (DMF) enhance reaction rates by stabilizing transition states.
  • Yields range from 50–65%, with byproducts from over-alkylation or elimination.

Limitations :

  • Steric hindrance from the isopropyl group slows kinetics.
  • Competing E2 elimination necessitates careful temperature control.

Comparative Analysis of Synthetic Methods

Method Yield (%) Enantiomeric Excess Scalability Cost
Mitsunobu Reaction 70–80 Low Moderate High
Epoxide Ring-Opening 40–50 >99% Low Medium
Nucleophilic Substitution 50–65 N/A High Low
  • Mitsunobu Reaction : Preferred for laboratory-scale synthesis due to high yields but prohibitive for industrial use.
  • Epoxide Ring-Opening : Ideal for enantioselective synthesis but requires specialized equipment.
  • Nucleophilic Substitution : Cost-effective for bulk production despite moderate yields.

Advanced Catalytic and Asymmetric Approaches

Transition Metal-Catalyzed Amination

Palladium or copper catalysts enable C–N bond formation under milder conditions. For example, Buchwald-Hartwig amination could couple 2-isopropylaniline with methoxypropan-2-yl halides.

Procedure :

  • Catalyst : Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%).
  • Conditions : Toluene, 100°C, 24 hours.
  • Yield : ~60% (extrapolated from).

Advantages :

  • Functional group tolerance and milder conditions.
  • Potential for asymmetric variants using chiral ligands.

Industrial-Scale Considerations

Large-scale production favors nucleophilic substitution due to reagent availability and lower catalyst costs. However, waste streams from halide byproducts (e.g., KCl) necessitate efficient recycling systems. Continuous flow reactors could enhance the epoxide ring-opening method’s viability by improving heat and mass transfer.

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